N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide
Description
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzooxazole ring, a chloroiodo-substituted phenyl group, and an ethoxy-benzamide moiety
Properties
Molecular Formula |
C22H16ClIN2O3 |
|---|---|
Molecular Weight |
518.7g/mol |
IUPAC Name |
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C22H16ClIN2O3/c1-2-28-16-7-3-13(4-8-16)21(27)25-15-6-10-20-19(12-15)26-22(29-20)17-11-14(24)5-9-18(17)23/h3-12H,2H2,1H3,(H,25,27) |
InChI Key |
LRQBODJHQMIIGB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzooxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Chloroiodo-Substituted Phenyl Group: This step involves the halogenation of a phenyl ring, which can be accomplished using reagents such as iodine monochloride (ICl) or a combination of iodine and a chlorinating agent.
Coupling with 4-Ethoxy-Benzamide: The final step involves coupling the chloroiodo-substituted benzooxazole intermediate with 4-ethoxy-benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in DMF (dimethylformamide) or NaOMe in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce azide or methoxy groups, leading to derivatives with different properties.
Scientific Research Applications
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in biological tissues. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-Chloro-phenyl)-benzooxazol-5-yl]-4-ethoxy-benzamide: Lacks the iodine atom, which may affect its reactivity and biological activity.
N-[2-(2-Iodo-phenyl)-benzooxazol-5-yl]-4-ethoxy-benzamide: Lacks the chlorine atom, which may influence its chemical properties and interactions.
N-[2-(2-Chloro-5-iodo-phenyl)-benzooxazol-5-yl]-4-methoxy-benzamide: Has a methoxy group instead of an ethoxy group, potentially altering its solubility and reactivity.
Uniqueness
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the benzooxazole and ethoxy-benzamide moieties provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
